4-Tert-butylphenyl dimethylcarbamate
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Overview
Description
4-Tert-butylphenyl dimethylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further linked to a dimethylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butylphenyl dimethylcarbamate typically involves the reaction of 4-tert-butylphenol with dimethylcarbamoyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the phenol is replaced by the dimethylcarbamate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Tert-butylphenyl dimethylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamate group to amines or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Nitro, bromo, and sulfonyl derivatives of the phenyl ring.
Scientific Research Applications
4-Tert-butylphenyl dimethylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 4-Tert-butylphenyl dimethylcarbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit acetylcholinesterase, resulting in increased levels of acetylcholine in the nervous system. This can lead to enhanced neurotransmission and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Tert-butylphenol: A related compound with similar structural features but lacking the carbamate group.
2,4-Ditert-butylphenol: Another similar compound with two tert-butyl groups attached to the phenyl ring.
Uniqueness
4-Tert-butylphenyl dimethylcarbamate is unique due to the presence of both the tert-butyl group and the dimethylcarbamate moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
5461-74-5 |
---|---|
Molecular Formula |
C13H19NO2 |
Molecular Weight |
221.29 g/mol |
IUPAC Name |
(4-tert-butylphenyl) N,N-dimethylcarbamate |
InChI |
InChI=1S/C13H19NO2/c1-13(2,3)10-6-8-11(9-7-10)16-12(15)14(4)5/h6-9H,1-5H3 |
InChI Key |
VQAITWCBMHFNRI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC(=O)N(C)C |
Origin of Product |
United States |
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